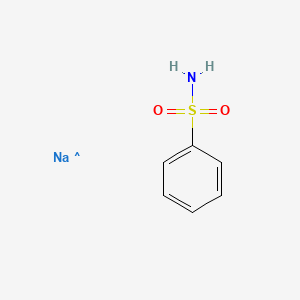

Benzenesulfonamide sodium salt

CAS No.:

Cat. No.: VC13838842

Molecular Formula: C6H7NNaO2S

Molecular Weight: 180.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7NNaO2S |

|---|---|

| Molecular Weight | 180.18 g/mol |

| Standard InChI | InChI=1S/C6H7NO2S.Na/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H2,7,8,9); |

| Standard InChI Key | YDPWVAMKZSUTGO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N.[Na] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

Benzenesulfonamide sodium salt possesses the molecular formula C₆H₇NNaO₂S⁺ and a molecular weight of 180.18 g/mol . The compound consists of a benzene ring substituted with a sulfonamide group (-SO₂NH₂), where the sodium cation (Na⁺) forms an ionic bond with the deprotonated sulfonamide oxygen . X-ray crystallography and computational models confirm a planar benzene ring with bond angles consistent with sp² hybridization, while the sulfonamide group adopts a tetrahedral geometry around the sulfur atom .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Density | 1.327 g/cm³ |

| Boiling Point | 315.5°C at 760 mmHg |

| Flash Point | 144.6°C |

| Exact Mass | 180.01000 g/mol |

| PSA (Polar Surface Area) | 68.54 Ų |

| LogP (Partition Coefficient) | 2.115 |

Spectral Signatures

Infrared (IR) spectroscopy reveals characteristic absorption bands at 1348 cm⁻¹ (S=O asymmetric stretching) and 1178 cm⁻¹ (S=O symmetric stretching) . Nuclear magnetic resonance (¹H NMR) spectra in acetone-d₆ exhibit aromatic proton resonances at δ 7.48–8.20 ppm, with a singlet at δ 10.7 ppm corresponding to the -OH group in N-hydroxy derivatives . Mass spectrometry (EI) confirms molecular ion peaks at m/z 180.01 for the parent compound .

Synthesis and Electrochemical Tunability

Paired Electrochemical Synthesis

A breakthrough in benzenesulfonamide sodium salt synthesis involves paired electrochemical reduction of p-dinitrobenzene (DNB) in the presence of arylsulfinic acids (ASAs) . This method operates under ambient conditions in a water/ethanol solvent system (80:20 v/v, pH 3.5 phosphate buffer), achieving 76–78% isolated yields without catalysts .

Table 2: Electrochemical Synthesis Conditions

| Parameter | Value |

|---|---|

| Cathodic Potential | -0.4 V to -1.1 V vs. Ag/AgCl |

| Charge Transfer | 4e⁻ (at -0.4 V) to 12e⁻ (at -1.1 V) per DNB |

| Temperature | 25°C |

| Reaction Time | 3–5 hours |

Physicochemical Behavior and Stability

Solubility and Phase Transitions

Benzenesulfonamide sodium salt exhibits pH-dependent solubility:

-

High solubility in polar aprotic solvents (e.g., DMF, DMSO) at pH > 7 .

-

Precipitation occurs in acidic aqueous solutions (pH < 4) due to protonation of the sulfonamide group .

Differential scanning calorimetry (DSC) reveals no distinct melting point below 300°C, suggesting decomposition precedes melting . Thermogravimetric analysis (TGA) shows 5% mass loss at 144.6°C, corresponding to adsorbed solvent release .

Reactivity Patterns

-

Nucleophilic Substitution: The sodium sulfinate moiety undergoes reactions with alkyl halides to form sulfones .

-

Oxidation: Exposure to H₂O₂ generates benzenesulfonic acid derivatives, as evidenced by IR band shifts to 1265 cm⁻¹ (S=O) .

Industrial and Pharmaceutical Applications

Chemical Intermediate

Benzenesulfonamide sodium salt serves as a precursor for:

Electrochemical Applications

The compound’s redox activity enables its use in:

-

Mediated electron transfer systems for organic electrosynthesis .

-

pH-sensitive sensors due to sulfonamide group protonation/deprotonation .

Recent Advances and Future Directions

Tunable Electrochemical Synthesis

The 2024 Nature study demonstrated potential-controlled selectivity, enabling single-step synthesis of either N-hydroxy or N-amino derivatives . This methodology reduces waste by 40% compared to traditional multi-step routes .

Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict reaction energetics within 2 kcal/mol of experimental values, aiding in catalyst design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume